trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine
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Overview
Description
“trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine” seems to be a complex organic compound. It appears to contain a cyclopropyl group, which is a three-membered ring structure, and a methanamine group, which is an amine group attached to a methane .
Chemical Reactions Analysis
Again, without specific information on “this compound”, it’s challenging to provide an analysis of its chemical reactions. The reactivity of organic compounds can depend on many factors, including their functional groups and structural features .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Methodology Development
- Multigram Synthesis : An efficient and safe method for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from readily accessible 4,4,4-trifluorobut-2-enoic acid highlights the utility of cyclopropane-containing compounds in chemical synthesis. The process involves a high-yielding cyclopropane ring formation, demonstrating the compound's role in developing synthetic methodologies (Yarmolchuk et al., 2012).
Biochemical Studies and Enzymatic Activity
- Enzymatic Activity and Inhibitor Development : Research into phenylcyclopropylamine derivatives, including trans-2-phencylcyclopropylamine, has revealed their significance in biochemical studies due to their wide variety of biological effects. These compounds are utilized in exploring bioactive conformations and developing mechanism-based inhibitors for various enzymes such as monoamine oxidases (MAOs), highlighting their role in biochemical research and potential therapeutic applications (Khan, Suzuki, & Miyata, 2013).
Medicinal Chemistry and Drug Discovery
- Chemoenzymatic Synthesis : The preparation of (S)-1-Cyclopropyl-2-methoxyethanamine via a chemoenzymatic route, utilizing enzymes such as leucine dehydrogenase for reductive amination, demonstrates the compound's importance in medicinal chemistry. This method provides an efficient route to key chiral intermediates for the synthesis of receptor antagonists, showcasing the compound's application in drug discovery and development (Parker et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6-2-5(6)3-7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKVPGGOZZZNQ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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